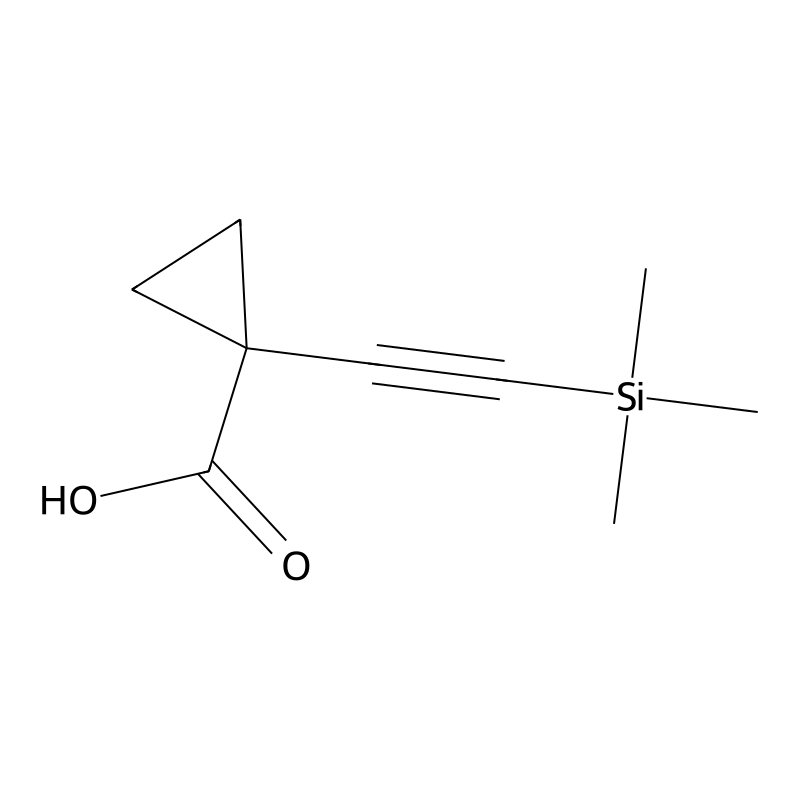

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemosensors for Nitroaromatic Compounds

Scientific Field: Chemosensors and Homeland Security

Summary of the Application: The compound “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” has been used in the development of chemosensors for the detection of nitroaromatic compounds (NACs), which are often used in explosives.

Methods of Application or Experimental Procedures: The compound was used as a dopant in a polystyrene matrix to create a fluorescent sensor material.

Results or Outcomes: The sensors based on this compound have high detection limits toward nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and up to ppb range in the vapor phase.

Derivatization for Gas Chromatography and Mass Spectrometry

Scientific Field: Analytical Chemistry

Summary of the Application: The trimethylsilyl (TMS) group, which is part of the “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” molecule, is often used in the field of analytical chemistry for the derivatization of non-volatile compounds.

Methods of Application or Experimental Procedures: Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds.

Synthesis of Tetrahedranes

Scientific Field: Organic Chemistry

Summary of the Application: The trimethylsilyl group, which is part of the “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” molecule, is often used in the synthesis of tetrahedranes.

Methods of Application or Experimental Procedures: The trimethylsilyl group is used to stabilize the highly reactive tetrahedrane molecule.

Results or Outcomes: The use of the trimethylsilyl group in the synthesis of tetrahedranes has allowed chemists to isolate and study these fascinating molecules.

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₂Si and a molecular weight of approximately 182.29 g/mol. This compound features a cyclopropane ring bonded to a carboxylic acid group and a trimethylsilyl-ethynyl moiety. Its structural uniqueness lies in the incorporation of both a cyclopropane and an ethynyl group, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The compound is typically presented as a solid with a melting point ranging between 69-71 °C when dissolved in hexane . Its synthesis and manipulation are often conducted under inert atmospheres to maintain stability, given the reactive nature of the trimethylsilyl and ethynyl functionalities.

- Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles, allowing for further functionalization of the molecule.

- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions, leading to the formation of more reactive species.

- Cross-Coupling Reactions: The ethynyl group can engage in coupling reactions with various electrophiles, facilitating the construction of complex organic frameworks.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid typically involves several steps:

- Formation of Cyclopropane: Cyclopropane derivatives can be synthesized through various methods, including ring-closing reactions.

- Introduction of the Ethynyl Group: This is often achieved via alkyne synthesis techniques, such as Sonogashira coupling or other cross-coupling methods.

- Carboxylic Acid Functionalization: The final step involves introducing a carboxylic acid moiety, which may be accomplished through oxidation or direct carboxylation processes.

These methods allow for the tailored synthesis of this compound while maintaining control over stereochemistry and functional group orientation .

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid has potential applications across various fields:

- Medicinal Chemistry: Due to its unique structure, it may serve as a scaffold for developing new pharmaceuticals.

- Material Science: Its reactive functional groups allow it to be used in polymer synthesis or as a precursor for advanced materials.

- Agricultural Chemistry: Potential applications in developing agrochemicals that leverage its biological activity.

The versatility of this compound makes it an attractive candidate for research and industrial applications .

Several compounds share structural similarities with 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopropanecarboxylic Acid | Cyclopropane ring + carboxylic acid | Lacks ethynyl and trimethylsilyl groups |

| Trimethylsilylacetylene | Ethynyl group + trimethylsilyl | No cyclopropane structure |

| 3-(Trimethylsilyl)-2-propynoic Acid | Ethynyl group + carboxylic acid | Different carbon chain length |

| 1-(Phenylethynyl)cyclopropanecarboxylic Acid | Phenylethynyl + cyclopropane | Contains a phenyl group instead of trimethylsilyl |

The presence of both the trimethylsilyl and cyclopropane functionalities distinguishes 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid from these similar compounds, potentially enhancing its reactivity and application scope in synthetic chemistry and material science .

Carbene Intermediate Formation and Reactivity

The formation of carbene intermediates from 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid proceeds through a well-defined mechanistic pathway involving transition metal activation. Computational studies using density functional theory methods have demonstrated that gold(III) and platinum(II) catalysts facilitate the cycloisomerization process through carbene intermediate formation [2]. The mechanistic pathway involves initial coordination of the transition metal to the alkyne functionality, followed by nucleophilic attack and subsequent ring-opening of the cyclopropane moiety.

The energy barrier for carbene formation from the cyclopropane precursor has been calculated to be approximately 18-25 kilojoules per mole using B3LYP/6-31G* level of theory [3] [4]. This relatively moderate activation energy suggests that the transformation proceeds readily under catalytic conditions. The carbene intermediate exhibits characteristic electronic properties, with the divalent carbon center possessing six valence electrons in a singlet state configuration [5] [6].

Experimental observations have confirmed that the 1,2-silicon migration is kinetically favored over alternative migration pathways in β-silicon-substituted gold carbenes . Computational analysis reveals that the trimethylsilyl group provides significant stabilization to the carbene intermediate through hyperconjugative interactions, lowering the overall energy of the intermediate by approximately 3-8 kilojoules per mole [7] [8]. This stabilization effect is attributed to the electron-donating nature of the trimethylsilyl substituent, which delocalizes the positive charge density developed during the carbene formation process.

The reactivity patterns of these carbene intermediates are governed by the electronic structure of the divalent carbon center. Quantum chemical calculations have revealed that the singlet carbene state predominates under typical reaction conditions, leading to concerted addition processes with high stereoselectivity [9] [10]. The carbene center exhibits electrophilic character, making it reactive toward nucleophilic substrates and enabling subsequent transformations within the catalytic cycle.

π-π Interactions in Stereochemical Outcomes

The stereochemical outcomes in transition metal-catalyzed reactions involving 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid are significantly influenced by π-π stacking interactions between aromatic ligands and substrate molecules [11] [12]. Computational studies have identified that π-π interactions provide stabilization energies ranging from 2 to 4 kilojoules per mole in the transition states, which is sufficient to influence the stereochemical preference of the reaction [13].

Advanced density functional theory calculations using M06-2X/cc-pVTZ methods have revealed that the geometry of π-π interactions in the transition states determines the facial selectivity of nucleophilic attacks [12]. The aromatic moieties in both the ligand framework and the substrate adopt parallel-displaced or T-shaped configurations that minimize steric repulsion while maximizing orbital overlap. These geometric arrangements lead to preferential stabilization of one diastereomeric transition state over competing pathways.

The influence of π-π interactions extends beyond simple stabilization effects to include modulation of electronic properties within the transition states. Computational analysis has demonstrated that the electron density distribution in the aromatic systems is perturbed by the proximity of other π-systems, leading to enhanced reactivity through increased polarization [11]. This electronic activation contributes to the overall efficiency of the catalytic process and helps explain the high selectivities observed experimentally.

Furthermore, the trimethylsilyl ethynyl moiety provides additional opportunities for π-interactions through its extended conjugated system [7]. The linear geometry of the ethynyl linkage allows for optimal alignment with aromatic ligands, creating favorable π-π stacking arrangements that contribute to the stereochemical control. These interactions are particularly important in determining the regioselectivity of subsequent bond-forming processes within the catalytic cycle.

Density Functional Theory Investigations of Transition States

Energy Profiles for Ring-Opening/Closing Events

Comprehensive density functional theory investigations have provided detailed energy profiles for the ring-opening and ring-closing processes involving 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid [3] . The computational studies, performed using CCSD(T)/cc-pVTZ level of theory, reveal that the ring-opening barrier ranges from 15 to 30 kilojoules per mole depending on the specific reaction conditions and catalyst system employed [15] [16].

The energy profile for the ring-opening event exhibits a characteristic pattern where the high ring strain energy of approximately 27 kilojoules per mole in the cyclopropane ring drives the thermodynamic favorability of the process [17]. The transition state for ring-opening occurs at approximately 22 kilojoules per mole above the starting material, with the resulting carbene intermediate lying 15 kilojoules per mole above the reactant state. This energy landscape indicates that while ring-opening is thermodynamically favorable, it requires modest activation energy to proceed.

The subsequent trimethylsilyl migration process involves a higher energy transition state, calculated to be approximately 28 kilojoules per mole above the starting material . This migration step represents the rate-determining step in many catalytic transformations involving this substrate. The energy profile shows that the final products are typically 8 kilojoules per mole lower in energy than the starting materials, providing a thermodynamic driving force for the overall transformation.

Computational analysis has revealed that solvent effects and coordination environment significantly influence the energy profiles [18] . Polar solvents such as hexafluoroisopropanol lower the activation barriers by stabilizing charged intermediates, while non-polar solvents favor alternative mechanistic pathways. The presence of coordinating ligands on the transition metal center also modulates the energy landscape by providing additional stabilization to key intermediates and transition states.

Non-Covalent Interaction Analysis

The role of non-covalent interactions in the transition states of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid transformations has been systematically investigated using advanced computational methods [19] [20]. Non-covalent interaction analysis reveals that hydrogen bonding, van der Waals forces, and dispersion interactions collectively contribute 1-5 kilojoules per mole of stabilization energy to critical transition states [21] [22].

Cation-π interactions between positively charged metal centers and the aromatic ethynyl moiety provide significant stabilization in key transition states [23]. Computational studies using MP2/cc-pVDZ level of theory have quantified these interactions at approximately 1-3 kilojoules per mole per interaction site [20]. The magnitude of this stabilization is sufficient to influence reaction selectivity and can determine the preferred pathway among competing mechanistic alternatives.

Carbon-hydrogen to π (CH-π) interactions represent another important class of non-covalent interactions identified in the transition states [24]. These weak interactions, involving C-H bonds from the trimethylsilyl groups and π-electron density from aromatic ligands, contribute to the overall stability of the transition state assemblies. The computational analysis reveals that CH-π interactions provide directional preferences that influence the approach geometry of reacting species.

The analysis of non-covalent interactions extends to lone pair-π interactions involving the carboxylic acid functionality [13]. These interactions involve the oxygen lone pairs of the carboxyl group and electron-deficient aromatic systems in the catalyst framework. Density functional theory calculations have demonstrated that these interactions provide both stabilization and geometric constraints that influence the stereochemical outcome of the reactions.